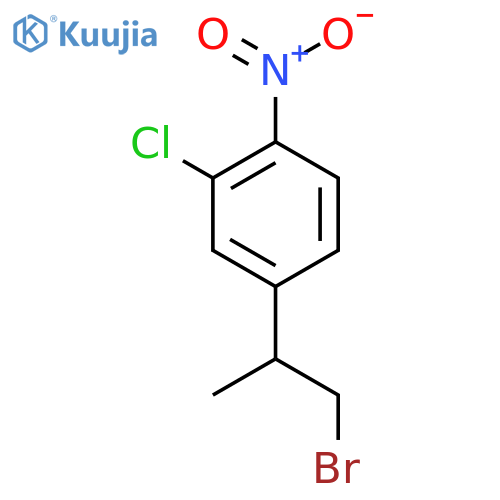Cas no 2229294-50-0 (4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene)

2229294-50-0 structure
商品名:4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene
- 2229294-50-0
- EN300-1919003
-
- インチ: 1S/C9H9BrClNO2/c1-6(5-10)7-2-3-9(12(13)14)8(11)4-7/h2-4,6H,5H2,1H3
- InChIKey: VZFWZXBJXXHHID-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C=1)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 276.95052g/mol
- どういたいしつりょう: 276.95052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1919003-0.05g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-2.5g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-1g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-10g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 10g |
$4914.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-0.5g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-10.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1919003-0.1g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-1.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1919003-0.25g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1919003-5.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 5g |
$3313.0 | 2023-05-31 |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
2229294-50-0 (4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
